REACTION_CXSMILES
|
BrBr.[Mg].Br[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].[C:20]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21]1>>[OH:25][C:20]1([C:5]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=2)[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:0.1,4.5|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bromine magnesium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr.[Mg]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
2.16 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
LaCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica; pentane:Et2O, 7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCCC1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 355 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |